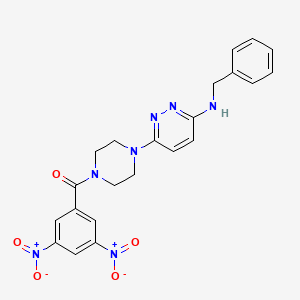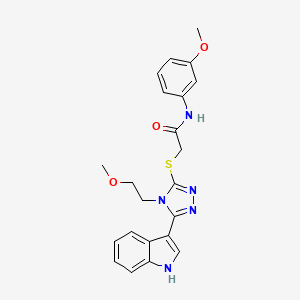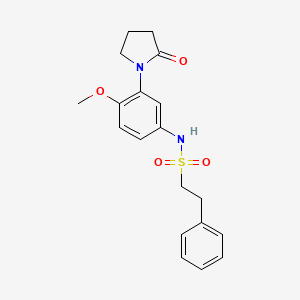
3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group . Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, two methoxy groups attached to the benzene ring, and an amide group . The exact 3D structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, and density would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed various methods for synthesizing novel compounds with potential pharmacological activities. For instance, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have been evaluated for their analgesic and anti-inflammatory activities, showing promising results as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of analogs of rhein, demonstrating improved systemic exposure in guinea pigs, suggesting potential applications in osteoarthritis treatment (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Pharmacological Activities
Compounds structurally related to "3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide" have been investigated for their pharmacological properties. Some derivatives have shown potent antidopaminergic properties, with potential applications as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990). Additionally, studies on benzamide derivatives have identified compounds with significant gastrointestinal prokinetic and antiemetic activities, highlighting the potential for developing new therapeutic agents for gastrointestinal disorders (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).
Anti-Obesity Applications
The adipogenesis-suppressing effect of a derivative closely related to the specified compound, 3,5-dimethoxy-(4-methoxyphenyl)benzamide, was investigated in 3T3-L1 cells. This study found that the compound effectively suppressed hormone-induced differentiation of these cells and reduced the expression of fatty acid synthase and acetyl-CoA carboxylase, indicating strong potential as an anti-obesity substance (Hwang, Kim, Choi, & Choi, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-18(25-4)16-7-5-6-8-17(16)24-3/h5-11,18H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDMRPUZDDSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595573.png)
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)


![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)
![[1-(2-Chloro-5-fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2595585.png)
![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2595586.png)